3-fluoro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide
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Overview
Description
3-Fluoro-N-(3-methyl-4-oxo-5-{[(2-phenylethyl)carbamoyl]methyl}-2-sulfanylideneimidazolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorine atom, a phenylethyl group, and an imidazolidinone ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-methyl-4-oxo-5-{[(2-phenylethyl)carbamoyl]methyl}-2-sulfanylideneimidazolidin-1-yl)benzamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the fluorine atom. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(3-methyl-4-oxo-5-{[(2-phenylethyl)carbamoyl]methyl}-2-sulfanylideneimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-Fluoro-N-(3-methyl-4-oxo-5-{[(2-phenylethyl)carbamoyl]methyl}-2-sulfanylideneimidazolidin-1-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with proteins and enzymes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-methyl-4-oxo-5-{[(2-phenylethyl)carbamoyl]methyl}-2-sulfanylideneimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
- N,N’-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide
Uniqueness
3-Fluoro-N-(3-methyl-4-oxo-5-{[(2-phenylethyl)carbamoyl]methyl}-2-sulfanylideneimidazolidin-1-yl)benzamide is unique due to its specific structural features, such as the imidazolidinone ring and the presence of both fluorine and phenylethyl groups. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21FN4O3S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-fluoro-N-[3-methyl-4-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C21H21FN4O3S/c1-25-20(29)17(13-18(27)23-11-10-14-6-3-2-4-7-14)26(21(25)30)24-19(28)15-8-5-9-16(22)12-15/h2-9,12,17H,10-11,13H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
YVCGPKYBMGQPPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)NC(=O)C2=CC(=CC=C2)F)CC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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